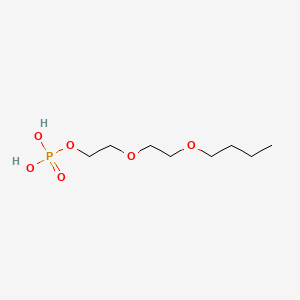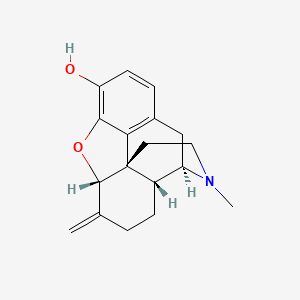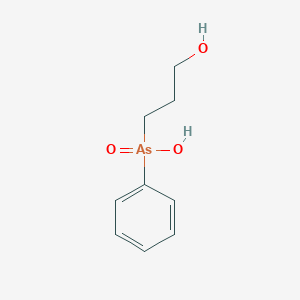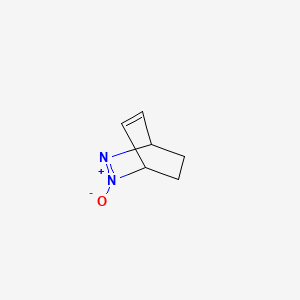
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide is a chemical compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.1405 g/mol It is a bicyclic compound that contains nitrogen and oxygen atoms within its structure
Vorbereitungsmethoden
The synthesis of 2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diazabicyclo(2.2.2)oct-2-ene with an oxidizing agent to introduce the N-oxide functionality . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different N-oxide derivatives, while reduction reactions can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . . Additionally, it is used in industry for the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide involves its interaction with molecular targets through its N-oxide functionality. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions . The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide can be compared with other similar compounds, such as 2,3-diazabicyclo(2.2.2)oct-2-ene and 2,3:5,6-dibenzo-7,8-diazabicyclo(2.2.2)octa-2,5-diene . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The presence of the N-oxide functionality in this compound makes it unique and imparts distinct reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
37436-17-2 |
|---|---|
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
2-oxido-3-aza-2-azoniabicyclo[2.2.2]octa-2,5-diene |
InChI |
InChI=1S/C6H8N2O/c9-8-6-3-1-5(7-8)2-4-6/h1,3,5-6H,2,4H2 |
InChI-Schlüssel |
REZPTDSIISBQTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC1N=[N+]2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


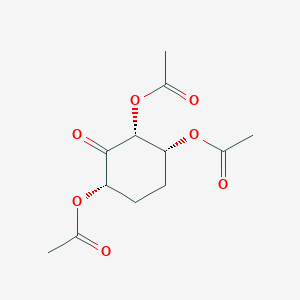



![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)

![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
